Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide
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Overview
Description
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a hydroxy-methyl-oxobutyl group attached to a phenylalaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the amine group: The amine group of L-phenylalanine is protected using a benzyloxycarbonyl (Cbz) group.
Coupling reaction: The protected L-phenylalanine is then coupled with (1R)-4-hydroxy-1-methyl-2-oxobutyric acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the hydroxy-methyl-oxobutyl group can participate in hydrogen bonding and other interactions that modulate the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-[(benzyloxy)carbonyl]-L-phenylalaninamide
- Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-2-hydroxy-1-methyl-2-oxopropyl]-L-phenylalaninamide
Uniqueness
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide is unique due to the presence of the (1R)-4-hydroxy-1-methyl-2-oxobutyl group, which imparts distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2R)-5-hydroxy-3-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N2O5/c1-16(20(26)12-13-25)23-21(27)19(14-17-8-4-2-5-9-17)24-22(28)29-15-18-10-6-3-7-11-18/h2-11,16,19,25H,12-15H2,1H3,(H,23,27)(H,24,28)/t16-,19+/m1/s1 |
InChI Key |
UUOOAGBWJUGBMV-APWZRJJASA-N |
Isomeric SMILES |
C[C@H](C(=O)CCO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)CCO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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